![molecular formula C7H6N2O2S B2991916 3-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid CAS No. 873072-60-7](/img/structure/B2991916.png)

3-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Antimicrobial Activity

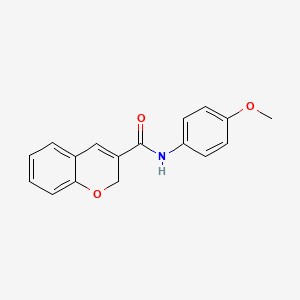

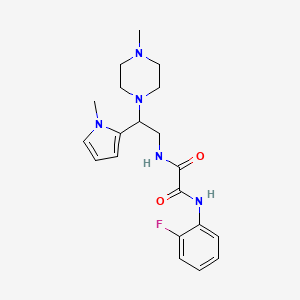

Compounds based on thieno[3,2-c]pyrazole derivatives, similar to 3-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid, have been explored for their antimicrobial properties. For example, a study synthesized various heterocyclic compounds based on thieno[3,2-c]pyrazole derivative for antimicrobial evaluation, showing moderate to high antimicrobial activity against various microorganisms such as Aspergillus fumigatus, Geotrichum candidum, Syncephalastrum racemosum (fungus), Candida albicans (yeast fungus), Staphylococcus aureus, Bacillus subtilis (as Gram-positive bacteria), Pseudomonas aeruginosa, and Escherichia coli (as Gram-negative bacteria) (Aly, 2016).

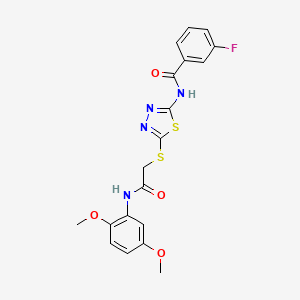

Chemical Synthesis and Structural Studies

These compounds are also significant in the field of chemical synthesis and structural analysis. For instance, a study involved the synthesis of various 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives, focusing on the chemical structures and theoretical calculations of these compounds (Yıldırım, Kandemirli, & Akçamur, 2005).

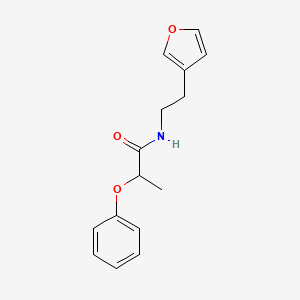

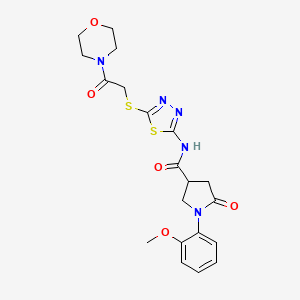

Coordination Chemistry and Polymer Synthesis

In coordination chemistry and polymer synthesis, these compounds have been used to create complex structures. A study synthesized bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, which were used to assemble with Zn(II) and Cd(II) ions, resulting in chiral coordination polymers with interesting structural properties (Cheng et al., 2017).

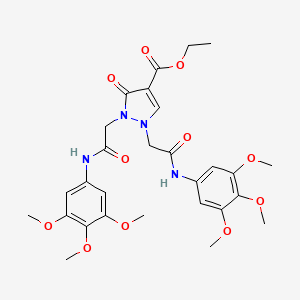

Molecular Structure and Spectral Analysis

There's also interest in understanding the molecular structure and spectral properties of these compounds. A study focused on the spectral characterization and X-ray crystal structure studies of a pyrazole derivative, providing insights into its molecular and crystal structure, which is critical for understanding its chemical properties (Kumara et al., 2018).

Corrosion Inhibition

These compounds are also investigated for their potential as corrosion inhibitors. A study evaluated pyrazole derivatives as corrosion inhibitors for steel in hydrochloric acid, indicating that these compounds can significantly reduce the corrosion rate (Herrag et al., 2007).

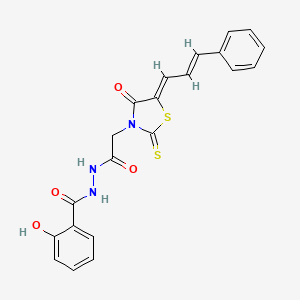

Mechanism of Action

Target of Action

The primary target of 3-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid is D-amino acid oxidase (DAO) . DAO is an enzyme that catalyzes the oxidation of D-amino acids into their corresponding keto acids .

Mode of Action

3-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid acts as a potent and selective inhibitor of DAO . By inhibiting DAO, it prevents the enzyme from catalyzing the oxidation of D-amino acids .

Biochemical Pathways

The inhibition of DAO by 3-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid affects the metabolism of D-amino acids . This can lead to an increase in the levels of D-amino acids, which can have various downstream effects depending on the specific D-amino acid involved .

Pharmacokinetics

It is known to be soluble in dimethyl sulfoxide , which suggests that it may have good bioavailability.

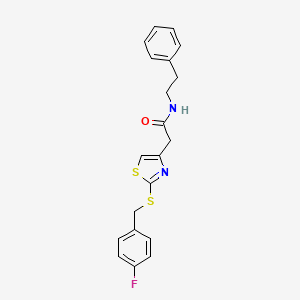

Result of Action

By inhibiting DAO, 3-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid protects DAO cells from oxidative stress induced by D-Serine . It also specifically prevents formalin-induced tonic pain .

Action Environment

The action of 3-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by the presence of oxidizing agents, as it should be stored away from such agents

properties

IUPAC Name |

3-methyl-2H-thieno[2,3-c]pyrazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2S/c1-3-4-2-5(7(10)11)12-6(4)9-8-3/h2H,1H3,(H,8,9)(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANYZOKDMLCFZNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(SC2=NN1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one](/img/structure/B2991836.png)

![Methyl 3-(4-cyanobenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2991840.png)

![2-[(9-Methylpurin-6-yl)amino]-1-(5-thiophen-2-ylfuran-2-yl)ethanol](/img/structure/B2991841.png)

![({[4-(Methylamino)-3-nitrophenyl]sulfonyl}amino)acetic acid](/img/structure/B2991844.png)

![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2991849.png)

![ethyl 2-(2-((1-(2-benzamidoethyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2991850.png)